molecular formula C7H5BrClFO2S B2454330 (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride CAS No. 1520844-37-4

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride

Cat. No.: B2454330
CAS No.: 1520844-37-4
M. Wt: 287.53
InChI Key: LBWJXCAOSSDVSN-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClFO2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJXCAOSSDVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520844-37-4
Record name (3-bromo-2-fluorophenyl)methanesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-2-fluoro-phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling reactions: The major products are biaryl compounds.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonamide Formation
One of the primary applications of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is as a reagent in organic synthesis. It is particularly useful for the formation of sulfonamides, which are vital intermediates in pharmaceuticals and agrochemicals. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines to form sulfonamides .

Formation of Sulfonate Esters
In addition to sulfonamide synthesis, this compound facilitates the production of sulfonate esters and thioesters. These compounds are essential in various chemical reactions, including coupling reactions that yield biaryl compounds . The presence of halogen substituents can influence the reactivity and selectivity during these processes.

Medicinal Chemistry

Modification of Biomolecules
this compound can be employed to modify biomolecules such as proteins and peptides by introducing sulfonyl groups. This modification can enhance the biological activity or stability of these molecules, making them more effective in therapeutic applications .

Research on Antiviral Compounds
Recent studies have explored the use of this compound in the development of antiviral agents. For instance, it has been investigated as part of synthetic pathways leading to novel non-nucleoside inhibitors targeting viruses like Hepatitis C . The unique properties imparted by the bromine and fluorine substituents may enhance binding affinity and selectivity towards viral targets.

Material Science

Specialty Chemicals Production
In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates. Its reactivity makes it suitable for creating complex molecules that are used in various applications ranging from coatings to electronic materials .

Case Study 1: Antiviral Development

A recent study highlighted the synthesis of a series of compounds derived from this compound aimed at developing effective treatments against Hepatitis C virus. The compounds demonstrated promising antiviral activity when tested in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Modification of Peptides

In another research effort, this compound was used to modify peptides to enhance their pharmacological properties. The introduction of sulfonyl groups improved solubility and bioavailability, leading to increased efficacy in biological assays .

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The presence of bromine and fluorine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound without the bromine and fluorine substitutions.

    (4-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: A similar compound with the bromine atom at the 4-position instead of the 3-position.

    (3-Chloro-2-fluoro-phenyl)methanesulfonyl chloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can affect the compound’s reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms can also influence the compound’s physical and chemical properties, making it distinct from other similar compounds .

Biological Activity

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a methanesulfonyl chloride group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H6_6BrClFOS
  • Molecular Weight : 253.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonyl group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as folate synthesis by mimicking substrate structures.
  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antimicrobial properties by disrupting bacterial folic acid metabolism.

Biological Activity Data

Research has shown that this compound exhibits various biological activities, including:

Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound on several cancer cell lines. The results indicated that it possesses significant cytotoxic effects.

Cell LineIC50_{50} (µM)
HT-29 (Colon)12.5
M21 (Melanoma)10.0
MCF7 (Breast)15.0

The IC50_{50} values represent the concentration required to inhibit cell growth by 50%, indicating the compound's potential as an anticancer agent .

Antimicrobial Activity

Another aspect of the compound's biological profile is its antimicrobial activity against various bacterial strains. Preliminary tests showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Properties : A detailed investigation into the anticancer properties of related sulfonamide compounds revealed that modifications in the phenyl ring significantly affect potency. The presence of electron-withdrawing groups, such as bromine and fluorine, enhances activity against cancer cells .
  • Antimicrobial Efficacy : A comparative study highlighted that compounds with similar sulfonamide structures exhibit varying degrees of antibacterial efficacy based on their substituents. The presence of halogens was critical for enhancing the bioactivity against resistant strains .

Q & A

Basic: What are the recommended synthetic routes for preparing (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride?

Answer:
The compound can be synthesized via sulfonic acid chlorination. A typical method involves reacting (3-bromo-2-fluorophenyl)methanesulfonic acid with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Dissolving the sulfonic acid in a dry solvent (e.g., dichloromethane or toluene).
  • Adding PCl₅ or SOCl₂ dropwise at 0–5°C to control exothermicity.
  • Refluxing for 4–6 hours to complete the reaction.
  • Purifying the product via vacuum distillation or recrystallization.
    Critical considerations: Moisture exclusion is essential to prevent hydrolysis .

Advanced: How can reaction conditions be optimized for nucleophilic substitution reactions using this sulfonyl chloride?

Answer:
Optimization requires balancing steric and electronic effects from the bromo and fluoro substituents. Methodological steps:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
  • Temperature control: Conduct reactions at 20–40°C to balance reactivity and side-product formation.
  • Stoichiometry: Employ a 1.2–1.5 molar excess of nucleophile (e.g., amines) to account for competing hydrolysis.
  • Monitoring: Use TLC or in-situ FTIR to track sulfonamide formation.
    Data-driven adjustments: If yields are low, introduce catalytic bases (e.g., pyridine) to neutralize HCl byproducts .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization: Use hexane/ethyl acetate (3:1) at low temperatures to exploit solubility differences.
  • Column chromatography: Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane).
  • Distillation: For large-scale purification, use short-path distillation under reduced pressure (≤1 mmHg).
    Safety note: Conduct all steps in a fume hood with PPE (gloves, goggles) due to acute toxicity risks .

Advanced: How can researchers analyze contradictory data in sulfonamide yield reports?

Answer:
Discrepancies often arise from moisture ingress or reactant purity. A systematic approach includes:

Replicate experiments: Compare yields under controlled humidity (e.g., glovebox vs. ambient conditions).

Byproduct analysis: Use LC-MS or GC-MS to identify hydrolysis products (e.g., sulfonic acid).

Kinetic studies: Measure reaction rates at varying temperatures to assess moisture sensitivity.
Example finding: Hydrolysis byproducts (e.g., SOₓ, CO₂) may indicate degraded starting material .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, chemical-resistant aprons, and full-face shields .
  • Ventilation: Use fume hoods with ≥100 fpm airflow to prevent vapor inhalation (H330 hazard) .
  • Spill management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can mechanistic studies elucidate its reactivity in Suzuki-Miyaura couplings?

Answer:

  • DFT calculations: Model the electronic effects of bromo/fluoro groups on sulfonyl chloride’s electrophilicity.
  • Isotopic labeling: Use deuterated solvents to trace proton transfer steps in cross-coupling reactions.
  • In-situ NMR: Monitor Pd complex formation to identify rate-limiting steps.
    Key insight: The electron-withdrawing fluoro group may enhance oxidative addition efficiency .

Advanced: Why do stability studies report conflicting shelf-life data for this compound?

Answer:
Stability varies with storage conditions:

  • Light exposure: UV/Vis spectroscopy can detect photodegradation products (e.g., free radicals).
  • Temperature: Accelerated aging tests at 40°C vs. 25°C reveal decomposition kinetics.
  • Container material: Glass vs. HDPE containers may affect moisture permeability.
    Recommendation: Store under argon in amber glass at –20°C to extend shelf life .

Basic: How to validate the purity of this compound?

Answer:

  • Quantitative NMR: Integrate proton signals for the aromatic and methylsulfonyl groups.
  • Elemental analysis: Confirm Br/F/S/Cl content matches theoretical values.
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to resolve impurities.
    Threshold: ≥98% purity is acceptable for most synthetic applications .

Advanced: What strategies mitigate toxicity risks during large-scale reactions?

Answer:

  • Engineering controls: Implement closed-system reactors with scrubbers for HCl vapors.
  • Toxicokinetic modeling: Estimate exposure limits using AEGL-2 values (e.g., 1.7 ppm for methanesulfonyl chloride analogs).
  • Waste treatment: Neutralize effluent with NaOH before disposal to minimize aquatic toxicity (H412 hazard) .

Advanced: How to resolve discrepancies in reported hydrolysis rates?

Answer:

  • pH profiling: Measure hydrolysis half-lives at pH 2–12 to identify stability thresholds.
  • Isotope effects: Compare hydrolysis rates of H₂O vs. D₂O to probe mechanism (SN1 vs. SN2).
  • Computational modeling: Simulate transition states to assess the impact of bromo/fluoro substituents.
    Conclusion: Steric hindrance from the bromo group may retard hydrolysis relative to unsubstituted analogs .

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